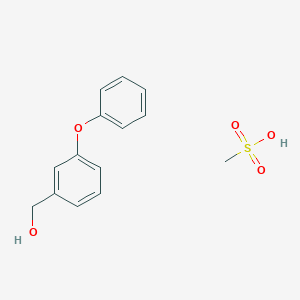
Methanesulfonic acid;(3-phenoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid;(3-phenoxyphenyl)methanol is a compound that combines the properties of methanesulfonic acid and (3-phenoxyphenyl)methanol. Methanesulfonic acid is a colorless liquid with the molecular formula CH3SO3H, known for its strong acidity and high solubility in water and organic solvents (3-phenoxyphenyl)methanol is an organic compound with a phenoxy group attached to a phenylmethanol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized through several methods, including the oxidation of dimethyl sulfide with oxygen or chlorine, and the direct sulfonation of methane using oleum . The latter method involves reacting methane with oleum at around 50°C and 100 bar pressure in the presence of a potassium persulfate initiator .
(3-phenoxyphenyl)methanol can be synthesized through the reduction of (3-phenoxyphenyl)acetone using reducing agents such as sodium borohydride or lithium aluminum hydride under mild conditions.
Industrial Production Methods
Industrial production of methanesulfonic acid typically involves the oxidation of dimethyl disulfide with nitric acid, followed by restoration using atmospheric oxygen . This method is employed by companies like BASF to produce high-purity methanesulfonic acid on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonic acid;(3-phenoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: Methanesulfonic acid can be oxidized to form methanesulfonate salts.
Reduction: (3-phenoxyphenyl)methanol can be reduced to (3-phenoxyphenyl)methane.
Substitution: Methanesulfonic acid can participate in nucleophilic substitution reactions to form sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alcohols and amines can react with methanesulfonic acid under acidic conditions to form esters and amides.
Major Products Formed
Oxidation: Methanesulfonate salts.
Reduction: (3-phenoxyphenyl)methane.
Substitution: Sulfonate esters and amides.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid;(3-phenoxyphenyl)methanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for esterification and alkylation reactions.
Biology: Investigated for its potential as a biological alkylating agent.
Medicine: Explored for its use in drug formulation and as a potential therapeutic agent.
Industry: Employed in electroplating, rust removal, and as a catalyst in various industrial processes.
Wirkmechanismus
Methanesulfonic acid acts as a strong acid, donating protons to facilitate various chemical reactions. It serves as a Brønsted acid catalyst in esterification and alkylation reactions . (3-phenoxyphenyl)methanol can act as an alkylating agent, undergoing fission of its alkyl-oxygen bonds to react within the intracellular milieu .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfuric Acid: Another strong acid used in similar applications but with higher corrosivity.
p-Toluenesulfonic Acid: A solid acid with similar catalytic properties but different physical state.
Uniqueness
Methanesulfonic acid is unique due to its high solubility, low toxicity, and biodegradability, making it a safer and more environmentally friendly alternative to other strong acids . (3-phenoxyphenyl)methanol’s phenoxy group provides additional reactivity and potential for biological applications.
Eigenschaften
CAS-Nummer |
88467-12-3 |
|---|---|
Molekularformel |
C14H16O5S |
Molekulargewicht |
296.34 g/mol |
IUPAC-Name |
methanesulfonic acid;(3-phenoxyphenyl)methanol |
InChI |
InChI=1S/C13H12O2.CH4O3S/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12;1-5(2,3)4/h1-9,14H,10H2;1H3,(H,2,3,4) |
InChI-Schlüssel |
UCHMZPGYGDYHMM-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)OC2=CC=CC(=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















